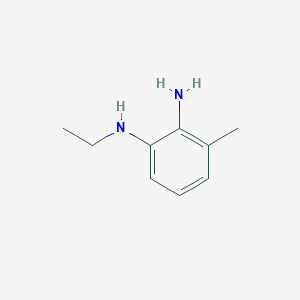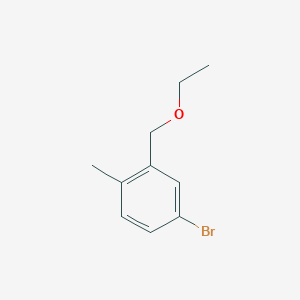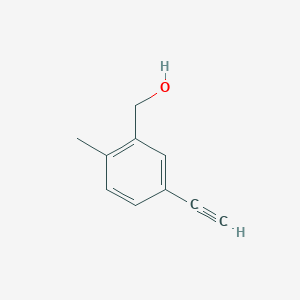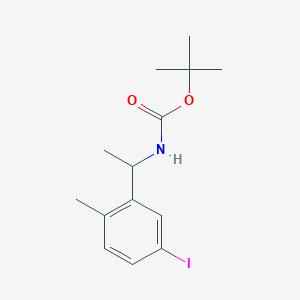
tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 2-methyl-5-vinylbenzyl group attached to a silicon atom through an oxygen linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with 2-methyl-5-vinylbenzyl alcohol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the tert-butyldimethylsilyl group, forming the desired silane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN2) Reactions: The silicon center can participate in nucleophilic substitution reactions, where nucleophiles replace the tert-butyl or methyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form silanols or siloxanes and reduction to form silanes.
Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of acids or bases, leading to the formation of silanols and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include fluoride ions, alkoxides, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products include substituted silanes with various functional groups.
Oxidation: Products include silanols and siloxanes.
Hydrolysis: Products include silanols and the corresponding alcohols.
科学研究应用
Chemistry
In chemistry, tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane is used as a protecting group for alcohols and amines. Its bulky tert-butyl group provides steric hindrance, protecting sensitive functional groups during multi-step synthetic processes .
Biology and Medicine
The compound is explored for its potential use in drug delivery systems. Its ability to form stable siloxane linkages makes it a candidate for developing biocompatible materials for controlled drug release.
Industry
In the industrial sector, this compound is used in the production of silicone-based materials. Its unique properties contribute to the development of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane involves its ability to form stable silicon-oxygen bonds. The silicon center can undergo nucleophilic attack, leading to the formation of various silane derivatives. The tert-butyl and methyl groups provide steric protection, influencing the reactivity and stability of the compound .
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the 2-methyl-5-vinylbenzyl group.
tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyloxy group instead of the 2-methyl-5-vinylbenzyl group.
tert-Butyldimethylsilyl glycidyl ether: Features a glycidyl ether group instead of the 2-methyl-5-vinylbenzyl group.
Uniqueness
tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane is unique due to the presence of the 2-methyl-5-vinylbenzyl group, which imparts distinct reactivity and steric properties. This makes it particularly useful in applications requiring selective protection and functionalization of specific sites within a molecule.
属性
IUPAC Name |
tert-butyl-[(5-ethenyl-2-methylphenyl)methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OSi/c1-8-14-10-9-13(2)15(11-14)12-17-18(6,7)16(3,4)5/h8-11H,1,12H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDFFSKGCONDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
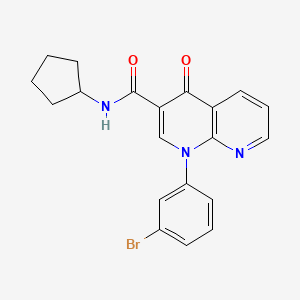


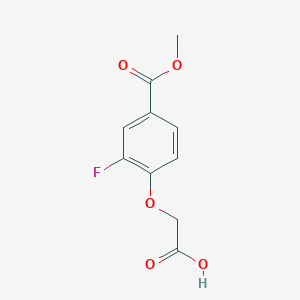
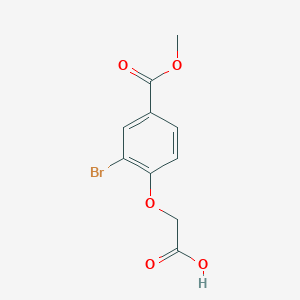
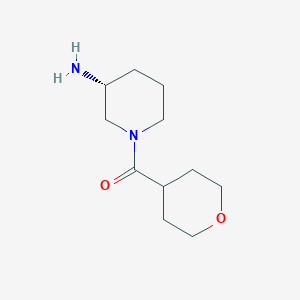
![8λ6-thia-1,3,9-triazatricyclo[9.4.0.02,7]pentadeca-2(7),3,5-triene 8,8-dioxide](/img/structure/B8148913.png)
